SR12418: A Technical Guide to its Mechanism of Action as a REV-ERB Agonist
SR12418: A Technical Guide to its Mechanism of Action as a REV-ERB Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). By enhancing the natural transcriptional repression activity of these receptors, SR12418 modulates key physiological processes, including circadian rhythms, metabolism, and inflammation. This document provides a comprehensive technical overview of the mechanism of action of SR12418, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. SR12418 has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, primarily through its ability to suppress the development and function of pro-inflammatory T helper 17 (TH17) cells.
Core Mechanism of Action: REV-ERB Agonism
SR12418 functions as a specific synthetic ligand for the REV-ERB nuclear receptors.[1][2][3] Unlike some nuclear receptors that activate gene transcription upon ligand binding, REV-ERBα and REV-ERBβ are transcriptional repressors.[3] The binding of an agonist like SR12418 enhances this repressive activity.
The primary mechanism involves the recruitment of corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3), to the DNA response elements of REV-ERB target genes.[3] This leads to chromatin condensation and the silencing of gene expression. The endogenous ligand for REV-ERB is heme, which plays a crucial role in coordinating circadian rhythms and metabolic processes.[3]
A key target of REV-ERB-mediated repression is the Bmal1 gene, a core component of the circadian clock machinery. By suppressing Bmal1, REV-ERB agonists can modulate circadian rhythms.
Signaling Pathway Diagram
Caption: SR12418 binds to and activates REV-ERB, enhancing the recruitment of the NCoR/HDAC3 corepressor complex to repress target gene transcription.
Quantitative Data Summary
SR12418 has been shown to be more potent than the earlier REV-ERB agonist, SR9009. The following tables summarize the available quantitative data for SR12418.
Table 1: In Vitro Activity of SR12418
| Assay Type | Target | Metric | Value (nM) | Reference |
| Bmal1-Luciferase Reporter Assay | REV-ERBα | IC50 | 68 | [1] |
| Bmal1-Luciferase Reporter Assay | REV-ERBβ | IC50 | 119 |
Table 2: In Vivo Efficacy of SR12418
| Animal Model | Disease | Dosing Regimen | Key Outcomes | Reference |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 50 mg/kg, i.p., b.i.d. | Delayed disease onset and reduced severity | [2][4] |
| Mouse | Adoptive T Cell Transfer Colitis | 50 mg/kg, i.p., b.i.d. | Suppression of TH17-driven inflammation | [3][4] |
Note: i.p. = intraperitoneal; b.i.d. = twice daily.
Effects on T Helper 17 (TH17) Cells
A significant aspect of SR12418's mechanism of action in the context of autoimmune diseases is its inhibitory effect on TH17 cells.[2][4] These cells are a subset of T helper cells that play a critical role in the pathogenesis of diseases like multiple sclerosis (modeled by EAE) and inflammatory bowel disease.
SR12418 has been shown to:
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Suppress TH17 cell development: It inhibits the differentiation of naive T cells into TH17 cells.[4]
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Reduce RORγt expression: It decreases the expression of RORγt, the master transcription factor that drives TH17 cell lineage commitment.[2][4]
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Inhibit pro-inflammatory cytokine production: It curtails the production of key TH17 effector cytokines, such as Interleukin-17A (IL-17A).[4]
TH17 Differentiation Pathway and SR12418 Intervention
Caption: SR12418 activates REV-ERB, which in turn inhibits the expression of RORγt, a key transcription factor for TH17 cell differentiation and function.
Pharmacokinetics
Detailed pharmacokinetic parameters for SR12418 in mice, such as Cmax, Tmax, and half-life, are not publicly available. However, it has been reported that SR12418 exhibits a "significantly improved plasma exposure" in mice compared to the earlier REV-ERB agonist, SR9009.[2][3] This improved pharmacokinetic profile makes it more suitable for in vivo studies.
Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize the activity of SR12418. These are based on established methodologies and may not reflect the exact protocols used in the original studies, for which specific details are not fully available.
Bmal1-Luciferase Reporter Assay
This assay is used to quantify the potency of REV-ERB agonists by measuring their ability to repress the transcription of a luciferase reporter gene driven by the Bmal1 promoter.
Methodology:
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Cell Culture and Transfection:
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HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
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Cells are seeded in 96-well plates and co-transfected with expression vectors for REV-ERBα or REV-ERBβ and a reporter plasmid containing the firefly luciferase gene under the control of the Bmal1 promoter. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization.
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Compound Treatment:
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24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of SR12418 or vehicle control (e.g., DMSO).
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Luciferase Activity Measurement:
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After 24-48 hours of incubation with the compound, cells are lysed.
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Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis:
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The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
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The normalized data is then used to generate a dose-response curve, and the IC50 value is calculated using non-linear regression.
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Experimental Workflow: Bmal1-Luciferase Reporter Assay
Caption: A typical workflow for a Bmal1-luciferase reporter assay to determine the potency of REV-ERB agonists.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human autoimmune disease multiple sclerosis.
Methodology:
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Animals:
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Female C57BL/6 mice, 8-12 weeks old.
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Induction of EAE:
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On day 0, mice are immunized subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
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On day 0 and day 2, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin.
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Compound Treatment:
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SR12418 is dissolved in a vehicle such as a 10/10/80 formulation of DMSO/Tween80/H₂O.
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Treatment with SR12418 (50 mg/kg, i.p., b.i.d.) or vehicle is initiated at the time of immunization (prophylactic regimen) or after disease onset (therapeutic regimen).
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Clinical Scoring:
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Mice are weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization. The scoring is typically as follows: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.
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Immunological Analysis:
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At the peak of the disease or at the end of the study, spleen, lymph nodes, and central nervous system (CNS) are harvested.
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Infiltration of immune cells, particularly CD4+ T cells and TH17 cells, in the CNS is analyzed by flow cytometry.
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Adoptive T Cell Transfer Colitis Model
This model is used to study T cell-driven intestinal inflammation, which is relevant to inflammatory bowel disease.
Methodology:
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Animals:
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Donor: Wild-type mice (e.g., C57BL/6).
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Recipient: Immunodeficient mice (e.g., Rag1-/-).
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T Cell Isolation and Transfer:
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Spleens and lymph nodes are harvested from donor mice.
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CD4+ T cells are isolated, and the naive T cell population (CD4+CD45RBhigh) is purified by cell sorting.
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A suspension of naive T cells is injected intraperitoneally into the recipient immunodeficient mice.
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Compound Treatment:
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SR12418 (50 mg/kg, i.p., b.i.d.) or vehicle treatment is typically initiated a few weeks after T cell transfer.
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Disease Monitoring:
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Mice are monitored for weight loss and signs of colitis (e.g., diarrhea, hunched posture).
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At the end of the study, colons are collected for histological analysis of inflammation and measurement of inflammatory markers.
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Immunological Analysis:
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Lamina propria lymphocytes are isolated from the colon to analyze the phenotype of the infiltrating T cells, particularly the frequency of TH17 cells, by flow cytometry.
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Conclusion
SR12418 is a valuable research tool for investigating the physiological roles of REV-ERBα and REV-ERBβ. Its mechanism of action, centered on the enhancement of REV-ERB-mediated transcriptional repression, has profound effects on inflammatory pathways, particularly those driven by TH17 cells. The preclinical efficacy of SR12418 in models of autoimmune diseases highlights the therapeutic potential of targeting the REV-ERB nuclear receptors. Further research, including detailed pharmacokinetic and toxicological studies, will be crucial in determining the clinical translatability of this compound and the broader class of REV-ERB agonists.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35-55 in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
